1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN.ClH/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13;/h2-10H,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFDDAIUUBFEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride, also known as 4-Fluorophenyl-phenethylamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including structure-activity relationships, pharmacodynamics, and relevant case studies.
- Molecular Formula : C15H16ClFN
- Molecular Weight : 255.75 g/mol
- CAS Number : 374898-01-8
The compound acts primarily as a selective inhibitor of the dopamine transporter (DAT). Research indicates that compounds with similar structures can modulate dopamine levels in the brain, which is crucial for various neurological functions and behaviors.
Dopamine Transporter Inhibition
This compound has been studied for its inhibitory effects on DAT. This inhibition can lead to increased levels of dopamine in synaptic clefts, potentially influencing behaviors associated with reward and motivation.
Case Studies and Research Findings
-
Study on Psychostimulant Abuse :
A study highlighted the effectiveness of DAT inhibitors in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine. The compound was evaluated in preclinical models where it demonstrated a significant reduction in drug-seeking behavior without exhibiting psychostimulant effects itself . -
Structure-Activity Relationship Analysis :
A series of analogs were synthesized to evaluate their binding affinities at DAT and other receptors. The findings indicated that modifications to the phenyl groups could enhance DAT affinity and selectivity. For instance, certain derivatives showed improved binding constants (Ki) compared to the parent compound . -
Pharmacokinetics :
The pharmacokinetic profile of this compound suggests moderate metabolic stability, making it a candidate for further development in therapeutic applications targeting dopamine dysregulation .
Comparative Activity Table
| Compound | DAT Inhibition (Ki, nM) | Selectivity Ratio (hERG/DAT) | Metabolic Stability |
|---|---|---|---|
| 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine HCl | 230 | 28 | Moderate |
| Analog A | 23 | 15 | High |
| Analog B | 150 | 30 | Low |
Safety and Toxicology
While specific toxicity data for this compound is limited, general safety profiles for similar compounds suggest that they may exhibit dose-dependent effects. Further studies are needed to establish a comprehensive safety profile.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Hydrochloride and Related Compounds
Key Differences and Implications
Substituent Effects on Lipophilicity: The biphenyl-fluorine group in the target compound increases logP compared to methoxyphenoxy (Table 1), favoring blood-brain barrier penetration . The oxadiazole-containing analog (C₁₀H₁₁ClFN₃O) has reduced lipophilicity due to polar heterocycles but offers resistance to oxidative metabolism .
Methylthio and dimethoxy groups in 2C-T (Table 1) enhance electron donation, a hallmark of serotonin receptor agonists .
Biological Activity Trends :
- Psychedelic analogs like 2C-T exhibit potent 5-HT₂A activation (EC₅₀ < 10 nM), whereas the target compound’s biphenyl structure may shift activity toward trace amine-associated receptors (TAARs) .
- Fluorine substitution in the para position (common across analogs) is associated with prolonged half-life due to reduced CYP450-mediated metabolism .
Preparation Methods
Reductive Amination of 4-(4-Fluorophenyl)acetophenone
One common route involves the reductive amination of 4-(4-fluorophenyl)acetophenone with ammonia or amine sources to yield the corresponding amine, which is then converted to the hydrochloride salt.
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- The ketone is reacted with ammonia or an amine under reductive conditions, often using hydrogenation catalysts or chemical reductants.
- The crude amine is then treated with hydrochloric acid to form the hydrochloride salt, improving stability and crystallinity.
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- Solvent: Alcoholic solvents or polar aprotic solvents.
- Temperature: Elevated temperatures (e.g., 80–145 °C).
- Time: 18–24 hours for complete conversion.
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- Yields around 80–87% have been reported under optimized conditions.
This method is supported by procedures involving similar substituted ethanamines, where reductive amination is a key step to introduce the amine functionality on the ethanone precursor.
Coupling of Acid Chlorides with Amines
Another approach involves the synthesis of amide intermediates by coupling acid chlorides of substituted phenylacetic acids with amines, followed by reduction to the corresponding amines.
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- Preparation of acid chloride from 4-(4-fluorophenyl)phenylacetic acid.
- Coupling with an amine such as (R)-(+)-α-methylbenzylamine under coupling agents like TCFH/NMI or DCC/NHS.
- Subsequent reduction of amide to amine, often via catalytic hydrogenation or chemical reducing agents.
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- Use of coupling agents at room temperature or slightly elevated temperatures.
- Purification by chromatography or crystallization.
Metal-Free Synthesis via Imine Intermediates
A metal-free synthetic route involves the formation of imine intermediates from benzophenone imine and subsequent reaction with fluorinated aldehydes.
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- Formation of N-[1-(4-fluorophenyl)but-3-en-1-yl]-1,1-diphenylmethanimine by condensation of benzophenone imine with 4-fluorobenzaldehyde.
- Subsequent hydrolysis and reduction steps to yield the corresponding amine.
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- Ambient temperature stirring with molecular sieves.
- Reaction times of 6 hours or more.
Representative Data Table of Preparation Conditions and Yields
Detailed Research Findings and Notes
Coupling Agents and Conditions: The use of coupling agents such as TCFH (tetrachlorofluoroformamidinium hexafluorophosphate) and NMI (N-methylimidazole) facilitates amide bond formation under mild conditions, which is crucial for preserving sensitive substituents like fluorine on the aromatic ring.
Purification Techniques: After synthesis, the amine hydrochloride salt is typically purified by recrystallization from solvents like dichloromethane/hexane or by silica gel chromatography to ensure high purity and yield.
Fluorine Stability: The fluorine substituent on the phenyl ring remains stable under the described synthetic conditions, including reductive amination and coupling reactions, which is critical for maintaining the compound's desired properties.
Alternative Synthetic Routes: Some literature explores nucleophilic fluorination and Mitsunobu reactions for related compounds, but these are less commonly applied directly to this target amine hydrochloride.
Q & A
What are the recommended synthetic routes for 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine hydrochloride, and how can reaction conditions be optimized?
Basic Research Question
A standard approach involves coupling 4-fluorophenylboronic acid with bromobenzene derivatives via Suzuki-Miyaura cross-coupling to form the biphenyl scaffold, followed by reductive amination to introduce the ethylamine group. Optimization of reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) is critical for yield enhancement. For example, lithium aluminum hydride (LiAlH₄) under anhydrous conditions is often used for selective reduction of ketones to amines . Statistical design of experiments (DoE), such as factorial designs, can systematically identify optimal parameters like reagent stoichiometry or reaction time while minimizing trial numbers .
How should researchers address contradictions in spectroscopic data (e.g., NMR, LC-MS) during structural validation of this compound?
Advanced Research Question
Discrepancies in NMR shifts or LC-MS fragmentation patterns may arise from impurities, residual solvents, or stereochemical variations. For example, residual HCl from the hydrochloride salt could affect pH-sensitive NMR signals. Researchers should:
- Compare experimental data with computational predictions (e.g., DFT-based NMR simulations).
- Use orthogonal techniques like X-ray crystallography (if crystalline) or IR spectroscopy to confirm functional groups.
- Validate purity via HPLC with diode-array detection (DAD) to rule out co-eluting impurities .
Documentation of solvent history and recrystallization methods is essential to resolve such contradictions .
What safety protocols are mandatory for handling this compound in laboratory settings?
Basic Research Question
Mandatory precautions include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods for weighing and synthesis steps due to potential inhalation hazards (acute toxicity Category 4 per EU-GHS) .
- Waste disposal: Segregate halogenated organic waste for professional treatment to avoid environmental release of fluorinated byproducts .
Emergency protocols (e.g., eye flushing with water for 15+ minutes) must be posted in workspaces .
How can computational methods improve the design of derivatives or analogs for target-specific studies?
Advanced Research Question
Quantum chemical calculations (e.g., density functional theory, DFT) predict electronic properties (e.g., HOMO/LUMO energies) to guide functionalization for enhanced receptor binding. Molecular docking simulations with enzymes or transporters (e.g., monoamine transporters) can prioritize derivatives with favorable steric and electronic profiles. For example, fluorophenyl groups may enhance blood-brain barrier permeability via increased lipophilicity . ICReDD’s reaction path search tools can also identify novel synthetic pathways for analog libraries .
What strategies validate the stability of this compound under varying storage conditions?
Advanced Research Question
Stability studies should:
- Monitor degradation via accelerated aging (e.g., 40°C/75% RH for 6 months) with LC-MS tracking.
- Assess hygroscopicity by Karl Fischer titration, as hydrochloride salts often absorb moisture.
- Use differential scanning calorimetry (DSC) to identify phase transitions or decomposition temperatures.
Long-term storage at -20°C in airtight, light-resistant containers is recommended, with periodic requalification of reference standards .
How can researchers mitigate batch-to-batch variability in synthesis?
Basic Research Question
Variability arises from inconsistent reagent quality or reaction quenching. Mitigation strategies include:
- Strict quality control (QC) of starting materials (e.g., ≥98% purity via supplier CoA).
- In-process monitoring (e.g., TLC or inline FTIR) to track reaction progression.
- Standardized workup protocols (e.g., pH adjustment for hydrochloride precipitation) .
Documenting deviations in reaction logs aids root-cause analysis .
What analytical techniques are most effective for quantifying trace impurities in this compound?
Advanced Research Question
High-resolution mass spectrometry (HR-MS) coupled with charged aerosol detection (CAD) quantifies non-UV-active impurities. For halogenated byproducts, ICP-MS detects residual fluorine or chlorine. Method validation should follow ICH Q2(R1) guidelines, including spike-recovery tests and LOQ/LOD determination .
How does the fluorophenyl moiety influence the compound’s pharmacokinetic properties in preclinical models?
Advanced Research Question
The 4-fluorophenyl group increases metabolic stability by resisting cytochrome P450 oxidation. In vivo studies in rodents can assess bioavailability via plasma LC-MS/MS. Computational ADMET models predict enhanced lipophilicity (logP) and blood-brain barrier penetration, critical for CNS-targeted agents .
What are the ethical and regulatory considerations for using this compound in animal studies?
Basic Research Question
Comply with institutional animal care protocols (IACUC) for dosing and humane endpoints. Material Safety Data Sheets (SDS) must be reviewed for toxicity data (e.g., LD50). Documentation of compound purity (≥98%) is required to exclude confounding effects from impurities .
How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
Advanced Research Question
Re-evaluate force field parameters or solvation models in simulations. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides direct binding affinity measurements. Contradictions may indicate unaccounted stereochemistry or aggregation effects, necessitating re-synthesis of enantiomerically pure batches .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
